4-Amino-1,2,5-thiadiazole-3-carboxylic acid
Overview
Description
Hexachlorodisiloxane . It is a chemical compound composed of chlorine, silicon, and oxygen. Structurally, it is the symmetrical ether of two trichlorosilyl groups . This compound is significant in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Thiadiazole derivatives have been found to interact with a variety of biological targets, suggesting that 4-amino-1,2,5-thiadiazole-3-carboxylic acid may have multiple potential targets .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, which allows them to interact strongly with biological targets .
Biochemical Pathways
Thiadiazole derivatives have been shown to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which may influence their bioavailability .
Result of Action
Thiadiazole derivatives have been shown to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexachlorodisiloxane can be synthesized via high-temperature oxidation of silicon tetrachloride. The reaction is as follows:
2SiCl4+O2→2(SiCl3)2O+Cl2
This reaction typically occurs at temperatures between 950°C and 970°C .
Industrial Production Methods: In industrial settings, the production of hexachlorodisiloxane involves the controlled oxidation of silicon tetrachloride in a high-temperature reactor. The process ensures the efficient conversion of reactants to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Hexachlorodisiloxane undergoes several types of chemical reactions, including:
- When exposed to water, it hydrolyzes to form silicon dioxide and hydrochloric acid:
Hydrolysis: (SiCl3)2O+3H2O→2SiO2+6HCl
Under intense heat, it decomposes to silicon dioxide and silicon tetrachloride:Decomposition: 2(SiCl3)2O→SiO2+3SiCl4
Substitution: Reaction with antimony trifluoride yields hexafluorodisiloxane.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Antimony Trifluoride: For substitution reactions to form hexafluorodisiloxane.
Major Products:
- Silicon Dioxide (SiO_2)
- Hydrochloric Acid (HCl)
- Silicon Tetrachloride (SiCl_4)
- Hexafluorodisiloxane
Scientific Research Applications
Hexachlorodisiloxane has a wide range of applications in scientific research, including:
- Chemistry: Used as a precursor in the synthesis of other silicon-based compounds.
- Biology: Employed in the study of silicon-based life forms and their biochemical processes.
- Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
- Industry: Utilized in the production of high-purity silicon dioxide for electronic and optical applications .
Comparison with Similar Compounds
Hexachlorodisiloxane can be compared with other similar compounds, such as:
- Hexafluorodisiloxane: Formed by the substitution reaction of hexachlorodisiloxane with antimony trifluoride.
- Silicon Tetrachloride: A precursor in the synthesis of hexachlorodisiloxane.
- Silicon Dioxide: A major product of hexachlorodisiloxane hydrolysis.
Uniqueness: Hexachlorodisiloxane is unique due to its symmetrical structure and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-amino-1,2,5-thiadiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2S/c4-2-1(3(7)8)5-9-6-2/h(H2,4,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKAQZLZNNVTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291030 | |
Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2829-58-5 | |
Record name | 2829-58-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-1,2,5-thiadiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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